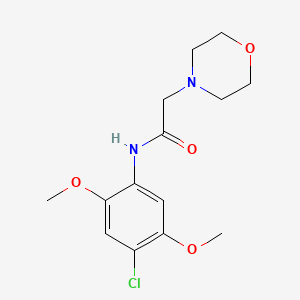![molecular formula C27H23NO4 B2579846 1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-28-4](/img/structure/B2579846.png)
1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1’-(9H-xanthene-9-carbonyl)spiro[chroman-2,4’-piperidin]-4-one , often referred to as SFX1 , is a novel compound synthesized through functionalization. It combines two high-potential building blocks: the spiro[fluorene-9,9′-xanthene] and diketopyrrolopyrrole units. This three-dimensional non-fullerene acceptor exhibits promising optoelectronic properties and complements commonly used donor polymers like P3HT and PTB7 .
Synthesis Analysis
SFX1 is readily synthesized using the Suzuki cross-coupling reaction . This method allows for efficient functionalization of the spiro[fluorene-9,9′-xanthene] core with terminal diketopyrrolopyrrole units. The resulting compound is sufficiently soluble in various film-processing solvents, such as chlorobenzene and o-dichlorobenzene .
Molecular Structure Analysis
The molecular formula of SFX1 is C24H22N2O2 , with an average mass of 370.444 Da . Its monoisotopic mass is approximately 370.168121 Da .
Chemical Reactions Analysis
The functionalization process involves the coupling of the spiro[fluorene-9,9′-xanthene] scaffold with diketopyrrolopyrrole units. The resulting compound demonstrates compatibility with common donor polymers, making it a promising non-fullerene acceptor for organic photovoltaic devices .
Physical And Chemical Properties Analysis
Wirkmechanismus
Eigenschaften
IUPAC Name |
1'-(9H-xanthene-9-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c29-21-17-27(32-24-12-6-1-7-18(21)24)13-15-28(16-14-27)26(30)25-19-8-2-4-10-22(19)31-23-11-5-3-9-20(23)25/h1-12,25H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCXSADLHVFAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

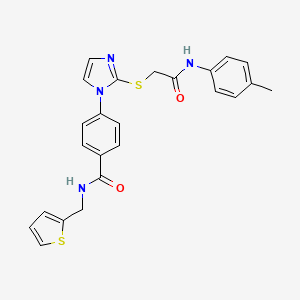
![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2579771.png)
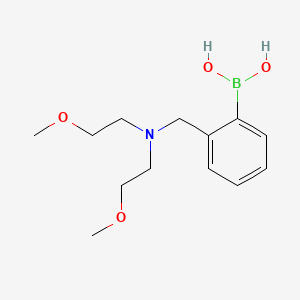
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)
![2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2579774.png)
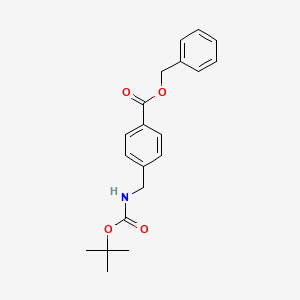
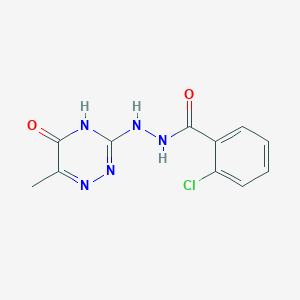
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)
